Phenyl(pyridin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of Phenyl(pyridin-3-yl)methanol and related compounds has been explored through various chemical strategies, including biocatalytic methods. For example, the asymmetric reduction of phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101 as a biocatalyst demonstrated high enantiomeric excess and yield, showcasing the effectiveness of microbial strains in producing enantiomerically pure forms of such compounds (Şahin, Serencam, & Dertli, 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as Ethyl [(2-hydroxyphenyl)(pyridinium-2-ylamino)methyl]phosphonate methanol solvate, has been characterized by X-ray crystallography, revealing intricate details like dihedral angles and hydrogen bonding patterns (Li, Zhu, & Lu, 2008). These structural analyses provide insights into the molecular conformations that influence the compound's reactivity and properties.
Chemical Reactions and Properties
Phenyl(pyridin-3-yl)methanol participates in various chemical reactions, including as a hydrogen donor in metal-free reduction of nitro aromatic compounds. This reactivity is facilitated by its pyridine nucleus, highlighting the compound's utility in organic synthesis (Giomi, Alfini, & Brandi, 2011).
Physical Properties Analysis
The physical properties of Phenyl(pyridin-3-yl)methanol and its derivatives, such as solubility and melting points, can be influenced by molecular structure. The presence of hydrogen bonds and the molecular geometry significantly affect these properties, as observed in closely related molecules studied through spectroscopic methods and theoretical calculations (Proniewicz et al., 2014).
Chemical Properties Analysis
The chemical properties of Phenyl(pyridin-3-yl)methanol, including reactivity and stability, are shaped by its molecular structure and the electronic environment of its functional groups. Studies on related compounds have employed density functional theory (DFT) to explore the electronic properties and reactive sites, offering predictions about reactivity patterns and interaction potentials (Trivedi, 2017).
Scientific Research Applications
Biocatalytic Production : Phenyl(pyridin-3-yl)methanol has been synthesized using biocatalysts. A study demonstrated the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using bacterial strains like Lactobacillus paracasei BD101. This method showed high enantiomeric excess and yield, marking a significant advancement in producing chiral heteroaryl alcohols on a gram scale with biocatalysts (Şahin, Serencam, & Dertli, 2019).
Antimicrobial Properties : Certain derivatives of phenyl(pyridin-3-yl)methanol exhibit significant antimicrobial activity. A study synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones found that these compounds showed good antimicrobial activity, with some variants containing methoxy groups demonstrating particularly high effectiveness (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Chemical Reduction Agent : (2-Pyridyl)phenyl methanol serves as a metal-free reduction agent for nitro aromatic compounds. It can participate in a domino process involving reduction and conjugate addition steps, highlighting its role in thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).
Spectroscopy and Surface Chemistry : In spectroscopy, derivatives of phenyl(pyridin-3-yl)methanol, like pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, have been investigated for their interactions with metal surfaces using surface-enhanced Raman scattering (SERS). This research provides insights into molecule adsorption modes and electrode interactions (Pięta et al., 2015).
Optical and Luminescent Materials : Derivatives of phenyl(pyridin-3-yl)methanol have been used in the synthesis of luminescent materials. For instance, 1,3-diarylated imidazo[1,5-a]pyridine derivatives exhibited remarkable Stokes' shift ranges, demonstrating potential for creating low-cost luminescent materials (Volpi et al., 2017).
Catalysis : Phenyl(pyridin-3-yl)methanol derivatives have been applied in catalysis. For example, palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine demonstrated good activity and selectivity in catalytic applications (Roffe et al., 2016).
Theoretical Studies and Molecular Analysis : Density functional theory (DFT) studies have been conducted on compounds like (RS)-(3-bromophenyl) (pyridine-2yl) methanol to understand molecular properties, such as active sites and frontier orbital gaps (Trivedi, 2017).
properties
IUPAC Name |
phenyl(pyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMUKAFNUZGGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284090 | |
Record name | phenyl(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(pyridin-3-yl)methanol | |
CAS RN |
6270-47-9 | |
Record name | 6270-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6270-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl(pyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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